molecular formula C10H10N2O B1403043 6-Cyclopropyl-2-hydroxy-4-methylnicotinonitrile CAS No. 1346576-02-0

6-Cyclopropyl-2-hydroxy-4-methylnicotinonitrile

Cat. No. B1403043
M. Wt: 174.2 g/mol
InChI Key: SMGBURLUQWAZGR-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-hydroxy-4-methylnicotinonitrile is a chemical compound with the formula C10H10N2O . It is a heterocyclic compound that belongs to the class of pyridines .


Synthesis Analysis

The synthesis of 6-Cyclopropyl-2-hydroxy-4-methylnicotinonitrile involves a reaction with piperidine in ethanol at 75℃ for 0.5h under reflux . The starting materials are l-cyclopropyl-1,3-butanedione and cyanoacetamide . The reaction yields a nearly white solid .

Scientific Research Applications

Synthesis and Structural Analysis

Chemical Interactions and Reactions

Studies have explored the roles of nicotinonitriles in various chemical reactions. For instance, the formation of cyclopropanone during cytochrome P450-catalyzed reactions involving cyclopropylamines, closely related to 6-Cyclopropyl-2-hydroxy-4-methylnicotinonitrile, has been examined (C. L. Shaffer et al., 2002). Moreover, 1,3-dipolar cycloadditions involving derivatives of nicotinonitriles demonstrate the compound's significance in forming novel heterocyclic systems (N. B. Hamadi & M. Msaddek, 2011).

Potential in Biological and Medicinal Research

Nicotinonitriles and their derivatives have been studied for their potential in biological and medicinal applications. For instance, derivatives of 2,6-diazido-4-methylnicotinonitrile have been synthesized as prospective novel plant growth regulators (Ludmila V. Dyadyuchenko et al., 2018). Also, the use of radiolabeled nicotinonitrile derivatives, such as [18F]FDDNP, has been instrumental in studying diseases like Alzheimer's by enabling the visualization of neurofibrillary tangles and beta-amyloid plaques in living patients (K. Shoghi-Jadid et al., 2002).

properties

IUPAC Name

6-cyclopropyl-4-methyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-4-9(7-2-3-7)12-10(13)8(6)5-11/h4,7H,2-3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGBURLUQWAZGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1)C2CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-2-hydroxy-4-methylnicotinonitrile

Synthesis routes and methods I

Procedure details

To a stirred solution of ethanol (5 mL) were added 1-cyclopropyl-1,3-butanedione (505 mg, 3.00 mmol) and cyanoacetamide (252 mg, 3.00 mmol), and the heterogenous contents heated until homogenous (ca. 75° C.). Piperidine was added (0.395 mL, 4.00 mmol) and the mixture was heated at reflux for 30 min. The reaction mixture was allowed to cool to room temperature, wherein precipitation ensued. The solid precipitate was filtered and set aside. The filtrate was concentrated in vacuo and the oily residue treated with minimal EtOAc and then 10 mL hexanes to afford a second crop of solid. The solid product crops were combined, suspended in water (7 mL), vigorously stirred, and vacuum filtered to afford 6-cyclopropyl-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile as a nearly white solid (380 mg, 73%). LCMS E-S (M+H)=175.1. 1H NMR (400 MHz, CDCl3) δ ppm 1.01-1.09 (m, 2H), 1.28 (dd, J=8.59, 2.27 Hz, 2H), 1.95-2.01 (m, 1H), 2.43 (s, 3H), 5.82 (s, 1H).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
505 mg
Type
reactant
Reaction Step One
Quantity
252 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Three
Name
Yield
73%

Synthesis routes and methods II

Procedure details

To a stirring solution of ethanol (5 mL) were suspended 1-cyclopropyl-1,3-butanedione (505 mg, 3.00 mmol) and cyanoacetamide (252 mg, 3.00 mmol), and the heterogenous contents heated until homogenous (ca. 75° C.). Next added piperidine (0.395 mL, 4.00 mmol), and the mixture was stirred with warming at reflux for 30 min. The reaction mixture was allowed to cool to room temperature, wherein precipitation ensued. The solid precipitate was filtered and set aside. The filtrate was concentrated in vacuo, and the oily residue treated with minimal EtOAc and then 10 mL hexanes to afford a 2nd crop of solid. The solid product crops were combined, suspended in water (7 mL), vigorously stirred, and vacuum filtered to afford a nearly white solid as 380 mg (73%). LCMS E-S (M+H)=175.1. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.01-1.09 (m, 2H), 1.28 (dd, J=8.59, 2.27 Hz, 2H), 1.95-2.01 (m, 1H), 2.43 (s, 3H), 5.82 (s, 1H).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
505 mg
Type
reactant
Reaction Step Two
Quantity
252 mg
Type
reactant
Reaction Step Three
Quantity
0.395 mL
Type
reactant
Reaction Step Four
Name
Quantity
7 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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